Subtype Binding Selectivity: AR‑R17779 Compared to GTS‑21 (DMXB‑A)
AR‑R17779 demonstrates a binding selectivity ratio of approximately 174‑fold for α7 over α4β2 nAChRs (Ki α7 = 92 nM; Ki α4β2 = 16,000 nM) . In contrast, GTS‑21 (DMXB‑A) is a potent antagonist at α4β2 with a Ki of 20 nM, indicating preferential binding to the off‑target subtype rather than the intended α7 receptor .
| Evidence Dimension | Binding affinity (Ki) ratio α4β2 / α7 |
|---|---|
| Target Compound Data | Ki α7 = 92 nM; Ki α4β2 = 16,000 nM; ratio ≈ 174 |
| Comparator Or Baseline | GTS‑21: Ki α4β2 = 20 nM (antagonist at α4β2; α7 Ki not reported but functionally partial agonist) |
| Quantified Difference | AR‑R17779 α4β2 Ki is 800‑fold higher than GTS‑21 α4β2 Ki; AR‑R17779 selectivity ratio >170 vs. GTS‑21 ratio <1 |
| Conditions | AR‑R17779: rat α7 binding against 5 nM α‑bungarotoxin; rat α4β2 against 3 nM (−)-nicotine. GTS‑21: human α4β2 binding. |
Why This Matters
When experimental protocols require selective activation of α7 without concomitant α4β2 modulation, AR‑R17779 provides a clean pharmacological window unattainable with GTS‑21.
